N-(2-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine
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Overview
Description
N-(2-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that belongs to the class of amines. This compound features a trifluoromethyl group and a methoxybenzyl group attached to a propan-2-amine backbone. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-methoxybenzyl chloride is reacted with trifluoromethylpropan-2-amine under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques like distillation or chromatography is common to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the nucleophile used, often resulting in substituted benzyl derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(2-methoxybenzyl)-N-ethylpropan-2-amine: Similar structure with an ethyl group instead of a trifluoromethyl group.
Uniqueness
N-(2-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H16F3NO |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NO/c1-9(2)16(12(13,14)15)8-10-6-4-5-7-11(10)17-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
FVGWIQFOWMVMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1OC)C(F)(F)F |
Origin of Product |
United States |
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